![molecular formula C6H10ClN3O2 B1382728 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2034157-29-2](/img/structure/B1382728.png)
5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride
Overview
Description
5-(Aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride (AMPDH) is an organic molecule with a chemical formula of C5H8ClN3O2. It is a white, crystalline powder and is soluble in water. AMPDH is a versatile molecule that has been used for a variety of applications in scientific research.
Scientific Research Applications
Anti-Inflammatory Activity
Research has demonstrated the potential anti-inflammatory activity of compounds similar to 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride. Studies on derivatives such as 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione have shown remarkable anti-inflammatory effects, as assessed through mouse ear swelling tests (C. Dong, 2010) (Shang Lin-lin & C. Dong, 2010).
Synthesis and Structural Analysis
Several studies focus on the synthesis of structurally related compounds, exploring different methods and conditions for optimal yields. For example, the multicomponent reaction involving N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde in aqueous solution resulted in high-yield products. The molecular structures of these compounds were confirmed through spectroscopic methods and X-ray crystallography (A. Barakat et al., 2016).
Hypotensive Activity
Research into pyrimidine-2,4-(1H,3H)-dione derivatives, including those structurally related to 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride, has revealed their potential hypotensive (blood pressure-lowering) effects. Synthesized compounds showed pronounced, prolonged, and dose-dependent hypotensive effects comparable with reference drugs (V. Kataev et al., 2014).
Pharmaceutical Potential
Research on novel syntheses and characterization of pyrimidine-2,4(1H,3H)-dione derivatives, including structures similar to 5-(aminomethyl)-1-methylpyrimidine-2,4(1H,3H)-dione hydrochloride, emphasizes their pharmaceutical potential. These studies include investigations into their antioxidant and anti-inflammatory activities, providing insights into their therapeutic applications (R. Nadendla & K. Lakshmi, 2018).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and antihistaminic activities .
Mode of Action
It is known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that pyrimidine derivatives can inhibit immune-activated nitric oxide production .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may influence its bioavailability.
Result of Action
It is known that pyrimidine derivatives can exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and antihistaminic activities .
Action Environment
It is known that the compound is a solid at room temperature , which may suggest that it is stable under a variety of environmental conditions.
properties
IUPAC Name |
5-(aminomethyl)-1-methylpyrimidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-3-4(2-7)5(10)8-6(9)11;/h3H,2,7H2,1H3,(H,8,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHVOASAOXEWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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